molecular formula C7H3ClN2O2S B1294357 2-Chloro-6-nitrobenzothiazole CAS No. 2407-11-6

2-Chloro-6-nitrobenzothiazole

Cat. No.: B1294357
CAS No.: 2407-11-6
M. Wt: 214.63 g/mol
InChI Key: KUCSJGBXJBQHNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitrobenzothiazole typically involves the nitration of benzothiazole derivatives. One common method is the electrophilic nitration of benzothiazole, where nitric acid and sulfuric acid are used as nitrating agents . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₃ClN₂O₂S
Molecular Weight : 214.63 g/mol
Appearance : Yellow crystalline solid
Solubility : Soluble in organic solvents, limited solubility in water

The compound features a benzothiazole core with chlorine and nitro substituents, which contribute to its unique reactivity and biological activity.

Chemistry

2-Chloro-6-nitrobenzothiazole serves as an intermediate in organic synthesis , allowing for the creation of various heterocyclic compounds. Its role as a building block facilitates the development of complex organic molecules essential in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential applications in treating neurodegenerative diseases . Additionally, studies have demonstrated its cytotoxic effects on cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

Medicine

Research into this compound is ongoing for its therapeutic potential . Its ability to modulate cellular pathways and inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases. The compound has shown promise in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments , and other chemicals. Its unique properties enhance the performance of these materials .

The following table summarizes the biological activities observed with this compound:

Activity TypeObservations
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityReduces viability in cancer cell lines
Anti-inflammatoryLowers levels of IL-6 and TNF-α
AntimicrobialPotential applications against bacterial infections

Anticancer Properties

A study highlighted the synthesis of benzothiazole derivatives, including this compound, which exhibited significant anticancer properties. The compound effectively inhibited the proliferation of A431 and A549 cells through apoptosis induction and cell cycle arrest, showing potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound significantly reduced inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests a therapeutic role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-nitrobenzothiazole is unique due to its specific combination of a chlorine atom and a nitro group on the benzothiazole ring. This combination imparts distinct reactivity and biological activity compared to other benzothiazole derivatives .

Biological Activity

2-Chloro-6-nitrobenzothiazole (C₇H₃ClN₂O₂S) is an organic compound characterized by a benzothiazole core with chlorine and nitro substituents. This unique structure endows it with significant biological activities, making it a subject of research in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in drug development.

Structure and Solubility

  • Molecular Formula : C₇H₃ClN₂O₂S
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in organic solvents, limited solubility in water

The compound's structure includes a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a nitro group at the 6-position. This configuration is crucial for its reactivity and biological properties.

Enzyme Interaction

This compound has been shown to interact with various enzymes, notably inhibiting acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

  • Cell Signaling : Modulates signaling pathways influencing gene expression.
  • Gene Expression : Alters the activity of transcription factors, impacting cellular metabolism and function.
  • Cell Viability : Exhibits cytotoxic effects on cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityReduces viability in cancer cell lines
Anti-inflammatoryLowers levels of IL-6 and TNF-α
AntimicrobialPotential applications against bacterial infections

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding to specific biomolecules through its chloro and nitro groups.
  • Inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation in cancer cells .

Anticancer Properties

A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted that this compound exhibits significant anticancer properties. The compound was found to inhibit the proliferation of A431 and A549 cells effectively. The mechanism involved apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound can significantly reduce inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests potential therapeutic roles in managing inflammatory diseases .

Table 2: In Vitro Effects on Cancer Cell Lines

Cell LineConcentration (μM)Proliferation Inhibition (%)IL-6 Reduction (%)TNF-α Reduction (%)
A4311504035
A5492655045
H1299470--

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for:

  • Anticancer therapies : Targeting specific cancer pathways.
  • Anti-inflammatory drugs : Reducing cytokine levels in chronic inflammatory conditions.
  • Antimicrobial agents : Investigating its efficacy against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-nitrobenzothiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of 2-chlorobenzothiazole. A scalable protocol ( ) uses concentrated H2SO4 and KNO3 at 0°C, followed by gradual warming to room temperature. Key optimization parameters include:

  • Temperature control : Maintaining ≤5°C during nitration minimizes byproducts like sulfonic acid derivatives.
  • Stoichiometry : A 1.1:1 molar ratio of KNO3 to substrate ensures complete nitration without over-oxidation.
  • Workup : Quenching in ice-water yields a 78–85% pure product; recrystallization in ethanol improves purity to >95% .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Referencing JIS Z 7253:2019 standards ():

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for synthesis steps.
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination.
  • First aid : For skin contact, rinse with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can discrepancies in NMR and mass spectrometry data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or residual solvents. A systematic approach includes:

  • Deuterated solvent screening : Compare <sup>1</sup>H-NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • High-resolution MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 215.02 for the parent compound) to rule out adducts.
  • X-ray crystallography : Resolve ambiguous structures, as demonstrated for related benzothiazoles () .

Q. What strategies enhance the antimicrobial activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies () suggest:

  • Electron-withdrawing groups : Substitution at C-4 with fluoro or chloro groups increases lipophilicity, improving membrane penetration.
  • Heterocyclic fusion : Incorporating pyridine or thiadiazole rings (e.g., 6-(4-chlorophenyl)benzothiazole-2-amine) boosts activity against S. aureus (MIC: 2 µg/mL).
  • Mechanistic validation : Use time-kill assays and efflux pump inhibition studies to differentiate bactericidal vs. static effects .

Q. How can computational methods predict the environmental toxicity of this compound?

Methodological Answer: Leverage EPA DSSTox data ( ):

  • QSAR models : Input SMILES strings (e.g., C1=CC(=C(C2=C1N=C(S2)Cl)[N+](=O)[O-])Cl) into tools like TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms.
  • Degradation pathways : Simulate hydrolysis under pH 5–9 using Gaussian09; nitro-group reduction to amines is a critical detoxification step.
  • Experimental validation : Compare predictions with OECD 301D biodegradation tests .

Q. Contradictions in Published Data

Q. Why do some studies report conflicting thermal stability profiles for this compound?

Methodological Answer: Discrepancies stem from analytical techniques:

  • DSC vs. TGA : Differential scanning calorimetry (DSC) may show exothermic decomposition at 210°C, while thermogravimetric analysis (TGA) indicates mass loss ≥180°C due to nitro-group elimination.
  • Sample purity : Impurities like residual H2SO4 (from synthesis) lower decomposition onset by 20–30°C. Always characterize purity via HPLC (≥98% by area) before thermal analysis .

Properties

IUPAC Name

2-chloro-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSJGBXJBQHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178803
Record name 2-Chloro-6-nitrobenzothiazole
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Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2407-11-6
Record name 2-Chloro-6-nitrobenzothiazole
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Record name 2-Chloro-6-nitrobenzothiazole
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Record name 2-Chloro-6-nitrobenzothiazole
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Record name 2-chloro-6-nitrobenzothiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chlorobenzothiazole (12.0 g, 70.7 mmol) in concentrated H2SO4 (60 mL) was added HNO3 (69% solution, 6 mL) dropwise at 0° C. for 20 min. The mixture was stirred at 5° C. for 3 h, poured into ice-water (150 mL). The precipitate was collected and washed with 5% sodium bicarbonate and water, dried in vacuo. 1H NMR analysis showed the mixture contained 78% 6-nitro-2-chlorobenzothiazole and 8% 5-nitro-2-chlorobenzothiazole. Recrystallization from ethanol gave 6-nitro-2-chlorobenzothiazole as white crystalline solid (11 g, 72%). 3.5 g of the solid was dissolved in refluxing ethanol-acetic acid (150: 15 mL), Iron powder was added in one portion. The mixture was refluxed for 1.5 h, filtered. The filtrate was concentrated in vacuo to half volume and neutralized with 10% NaOH to pH 7.5, extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulphate and evaporated to give a residue, which was recrystallized from ethanol. Light purple crystals (2.5 g, 83%) were obtained. Mp 160-164° C.; TLC single spot at Rf 0.27 (30% EtOAc/hexane); 1HNMR (270 MHz, DMSO-d6) δ 7.58 (1H, d, J=9.0 Hz, 4-H), 7.03 (1H, d, J=2.0 Hz, 7-H), 6.77 (1H, dd, J=9.0, 2.0 Hz, 5-H), 5.55 (2H, s, NH2). The mother liquor from the recrystallization of nitration product was evaporated and subjected to iron powder reduction as described above. The crude product was purified with flash chromatography (ethyl acetate-DCM gradient elution) to give 2-chloro-benzothiazol-5-yl-amine as yellow solid. Mp 146-149° C.; TLC single spot at Rf 0.52 (10% EtOAc/DCM); 1HNMR (270 MHz, DMSO-d6) δ 7.63 (1H, d, J=8.6 Hz, 7-H), 7.05 (1H, d, J=2.3 Hz, 4-H), 6.78 (1H, dd, J=8.6, 2.3 Hz, 6-H), 5.40 (2H, s, NH2).
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60 mL
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ice water
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Synthesis routes and methods II

Procedure details

Combine tert-butyl nitrite, (35 mL, 292 mmol, technical 90%) and copper (II) chloride (31.7 g, 236 mmol) in acetonitrile (400 mL) and warm to 65° C. under nitrogen for 1 hour. Slowly add 2-amino-6-nitrobenzthiazole (41.7 g, 214 mmol) over 15 min. Continue to stir at 65° C. for 30 min. Cool to room temperature, dilute with CH2Cl2, and add 0.1 N HCl to precipitate the product. Filter and dry in a vacuum oven overnight to afford 2-chloro-6-nitrobenzthiazole (35.1 g, 77%). 1H NMR (400 MHz, DMSO-d6): δ 9.18 (d, 1H, J=2.2 Hz), 8.37 (dd, 1H, J=9.0, 2.4 Hz), 8.18 (d, 1H, J=8.8 Hz).
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400 mL
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31.7 g
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Synthesis routes and methods III

Procedure details

A solution of NaNO2 (3.18 g, 46.1 mmol) in water was slowly added to a solution of 2-amino-6-nitro-benzothiazole (3.00 g, 15.4 mmol) in 85% H3PO4 over a period of 30 min at 0° C. The reaction solution was stirred for 1 hour and was gradually added to a solution of CuSO4 (7.61 g, 76.8 mmol) and NaCl (13.5 g, 230 mmol) in water over a 30 min period at 0° C. The resultant suspension was allowed to warm to room temperature, stirred until gas evolution ceased, diluted with water and extracted with CH2Cl2. The extracts were combined, dried over Na2SO4 and concentrated in vacuo to provide the title compound (3.15 g, 95%), characterized by NMR and mass spectral analyses.
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3.18 g
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3 g
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7.61 g
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95%

Synthesis routes and methods IV

Procedure details

Conc. sulfuric acid (50 mL) was added to 2-chlorobenzothiazole (10 g) under ice-cooling, and conc. nitric acid (5 mL) was added dropwise under ice-cooling. The mixture was stirred under ice-cooling for 1 hr, and iced water (600 mL) was added to the reaction mixture. The precipitated solid was collected by filtration, which was then recrystallized from acetone to give 2-chloro-6-nitrobenzothiazole (6.36 g) as a pale-yellow powder.
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50 mL
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10 g
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5 mL
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600 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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